molecular formula C54H57NO22 B6310412 methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 1858224-03-9

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B6310412
CAS No.: 1858224-03-9
M. Wt: 1072.0 g/mol
InChI Key: DNICDVYFYXDKKN-SPFNTYQRSA-N
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:

    Protection and Deprotection Steps: Protecting groups are used to mask reactive sites during intermediate steps.

    Glycosylation Reactions: Formation of glycosidic bonds between sugar moieties.

    Acylation and Benzoylation: Introduction of acyl and benzoyl groups using reagents like acetic anhydride and benzoyl chloride.

    Oxidation and Reduction: Adjusting oxidation states of specific atoms to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Chemistry: Streamlining reactions to improve efficiency and scalability.

    Purification Techniques: Use of chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to replace leaving groups with desired nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Acylating Agents: Acetic anhydride, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Provides insights into the mechanisms of multi-step organic reactions.

Biology

    Biochemical Probes: Used to study enzyme-substrate interactions and metabolic pathways.

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Medicine

    Therapeutic Agents: Potential use in the development of new drugs targeting specific diseases.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Agrochemicals: Potential use in the development of new pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate: Similar in structure but with variations in functional groups.

    Other Glycosylated Compounds: Compounds with similar glycosidic linkages and functional groups.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H57NO22/c1-30(56)55-43-40(69-32(3)58)27-54(53(64)66-7,76-46(43)44(71-34(5)60)41(70-33(4)59)28-67-31(2)57)77-47-45(74-50(62)36-19-13-9-14-20-36)42(29-68-49(61)35-17-11-8-12-18-35)73-52(72-39-25-23-38(65-6)24-26-39)48(47)75-51(63)37-21-15-10-16-22-37/h8-26,40-48,52H,27-29H2,1-7H3,(H,55,56)/t40-,41+,42+,43+,44+,45-,46+,47-,48-,52-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICDVYFYXDKKN-SPFNTYQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H57NO22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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